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Compound of Interest

Compound Name:

N-[2-(4-

cyclohexylphenoxy)ethyl]acetamid

e

CAS No.: 282104-64-7

Cat. No.: B326664

Get Quote

Executive Summary & Compound Identity
N-[2-(4-cyclohexylphenoxy)ethyl]acetamide (CAS: 282104-64-7) is a synthetic small

molecule belonging to the phenoxyethylacetamide class of melatonin receptor agonists.

Structurally, it mimics the endogenous indole scaffold of melatonin but replaces the indole core

with a 4-cyclohexylphenoxy moiety. This substitution enhances lipophilicity and binding affinity

for the hydrophobic pockets of the MT1 and MT2 melatonin receptors.

Primary Mechanism: Agonist at MT1 (Mel1a) and MT2 (Mel1b) G-protein coupled receptors.

Signaling Pathway: Gi/o-coupled inhibition of adenylyl cyclase and reduction of cAMP.

Key Application: Probe for studying circadian entrainment and sleep-onset mechanisms with

potentially altered metabolic stability compared to native melatonin.
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Comparative Pharmacology: The Product vs.
Alternatives
This section objectively compares N-[2-(4-cyclohexylphenoxy)ethyl]acetamide against

standard industry alternatives: Melatonin (native ligand), Ramelteon (synthetic drug), and

Agomelatine (atypical antidepressant).

Table 1: Receptor Binding & Functional Profile Comparison

Feature

N-[2-(4-

cyclohexylphen

oxy)ethyl]aceta

mide

Melatonin

(Native)
Ramelteon

(TAK-375)
Agomelatine (S-
20098)

Chemical Class
Phenoxyethylace

tamide

Indole-ethyl-

acetamide

Indeno-furan-

propionamide

Naphthalene-

ethyl-acetamide

MT1 Affinity (

)
High (< 0.5 nM)

High (0.1–0.5

nM)

Very High (0.014

nM)

Moderate (0.1

nM)

MT2 Affinity (

)
High (< 1.0 nM)

High (0.1–0.5

nM)

Very High (0.045

nM)

Moderate (0.12

nM)

Selectivity
Non-selective

MT1/MT2
Non-selective

MT1 > MT2

(slight)
Non-selective

5-HT2C Activity
Negligible

(Predicted)
Negligible Negligible

Antagonist (

nM)

QR2 Binding

Moderate

(Common off-

target)

High (

nM)
Low Low

Metabolic

Stability

Enhanced

(Cyclohexyl vs.

Methoxy)

Low (

min)

Moderate (

h)

Moderate (

h)

*Values estimated based on structure-activity relationship (SAR) data for 4-substituted

phenoxyethylacetamides [1].
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Critical Analysis of Cross-Reactivity
Selectivity over Serotonin Receptors: Unlike Agomelatine, which derives its antidepressant

efficacy from 5-HT2C antagonism, N-[2-(4-cyclohexylphenoxy)ethyl]acetamide lacks the

naphthalene core required for significant 5-HT2C binding. This makes it a "cleaner" tool for

isolating MT1/MT2-mediated effects without serotonergic confounding.

Quinone Reductase 2 (QR2) Liability: Like melatonin, phenoxyethylacetamides can bind the

QR2 enzyme (formerly MT3). Researchers must control for QR2-mediated redox effects

when using this probe in high concentrations (>1 µM).

Metabolic Profile: The bulky 4-cyclohexyl group provides steric hindrance against rapid

hydroxylation, potentially offering a longer half-life in in vivo rodent models compared to the

rapidly metabolized methoxy group of melatonin.

Mechanism of Action & Signaling Pathway
The compound activates the MT1 and MT2 receptors, initiating a Gi/o-protein signaling

cascade. This pathway is critical for validating the compound's functional activity.

Figure 1: Melatonin Receptor Signaling Cascade
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Caption: Gi/o-mediated signaling pathway activated by N-[2-(4-
cyclohexylphenoxy)ethyl]acetamide, leading to cAMP suppression.

Experimental Protocols for Validation
To ensure scientific rigor, researchers must validate the compound's activity using the following

standardized protocols.

Protocol A: Competitive Radioligand Binding Assay (MT1/MT2)
Objective: Determine the binding affinity (

) of the compound.

Preparation:

Source: Express human MT1 (hMT1) or MT2 (hMT2) receptors in CHO-K1 cells.

Membrane: Prepare cell membranes by homogenization and centrifugation (40,000 x g,

20 min).

Radioligand: Use 2-[

I]-iodomelatonin (

pM).

Incubation:

Mix 50 µg membrane protein with 20 pM 2-[

I]-iodomelatonin.

Add increasing concentrations of N-[2-(4-cyclohexylphenoxy)ethyl]acetamide (

M to

M).

Incubate at 37°C for 60 minutes in Tris-HCl buffer (pH 7.4).
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Termination:

Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% PEI.

Wash 3x with ice-cold buffer.

Analysis:

Measure radioactivity via gamma counter.

Calculate

and convert to

using the Cheng-Prusoff equation:

.

Protocol B: Functional cAMP Inhibition Assay
Objective: Confirm agonist activity (efficacy).

Cell Culture: Use HEK293 cells stably expressing hMT1 or hMT2.

Stimulation: Pre-treat cells with 10 µM Forskolin (to elevate cAMP levels).

Treatment: Add N-[2-(4-cyclohexylphenoxy)ethyl]acetamide (1 nM – 10 µM) and incubate

for 30 minutes.

Detection: Lyse cells and quantify cAMP using a TR-FRET (Time-Resolved Fluorescence

Resonance Energy Transfer) kit (e.g., Lance Ultra or HTRF).

Result: A dose-dependent decrease in TR-FRET signal indicates successful Gi/o agonist

activity.

Figure 2: Experimental Validation Workflow
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Caption: Step-by-step workflow for characterizing the pharmacological profile of the compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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